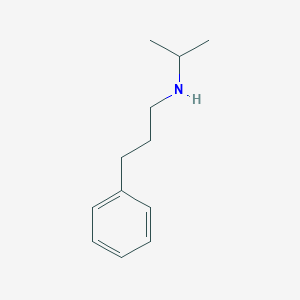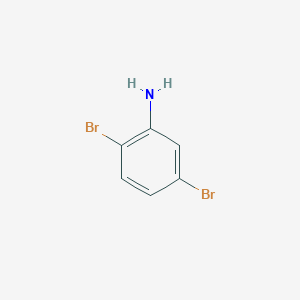
2,5-Dibromoaniline
描述
2,5-Dibromoaniline is an organic compound with the molecular formula C6H5Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its use as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
作用机制
Mode of Action
It’s known that brominated anilines can participate in various chemical reactions due to the presence of the bromine atoms and the amino group . These groups can form bonds with other molecules, potentially altering their function.
Result of Action
It’s known that 2,5-dibromoaniline has been used in the synthesis of other compounds, such as 2,4,5-tribromoaniline .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets.
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dibromoaniline can be synthesized through the bromination of aniline. The process typically involves the reaction of aniline with bromine in the presence of a solvent such as acetic acid or water. The reaction conditions, including temperature and the amount of bromine, are carefully controlled to ensure selective bromination at the 2nd and 5th positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature control and efficient mixing to ensure uniform distribution of bromine. The product is then purified through crystallization or distillation to obtain high-purity this compound .
化学反应分析
Types of Reactions: 2,5-Dibromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Coupling Reactions: It can participate in coupling reactions to form azo compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Coupling Reactions: Diazonium salts are used in the presence of a base.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Nitroanilines or nitrosoanilines.
Coupling Products: Azo dyes.
科学研究应用
2,5-Dibromoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
相似化合物的比较
2,4-Dibromoaniline: Similar structure but with bromine atoms at the 2nd and 4th positions.
2,6-Dibromoaniline: Bromine atoms at the 2nd and 6th positions.
3,5-Dibromoaniline: Bromine atoms at the 3rd and 5th positions.
Comparison:
2,5-Dibromoaniline vs. 2,4-Dibromoaniline: The position of bromine atoms affects the compound’s reactivity and the types of reactions it undergoes.
This compound vs. 2,6-Dibromoaniline: The different positions of bromine atoms lead to variations in steric hindrance and electronic effects, influencing the compound’s chemical behavior.
This compound vs. 3,5-Dibromoaniline: The substitution pattern affects the compound’s physical properties and its applications in various fields.
属性
IUPAC Name |
2,5-dibromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTAZRGRFBCKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189908 | |
| Record name | 2,5-Dibromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3638-73-1 | |
| Record name | 2,5-Dibromoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3638-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003638731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3638-73-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dibromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dibromoaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C54DZ85Z8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,5-Dibromoaniline?
A1: this compound has the molecular formula C6H5Br2N and a molecular weight of 250.9 g/mol. Spectroscopic characterization methods like Fourier transform infrared, ultraviolet–visible, and X-ray photoelectron spectroscopy have been used to analyze the structure of this compound and its corresponding polymers. []
Q2: How does the presence of bromine atoms in this compound affect its polymerization behavior compared to aniline?
A2: Research indicates that the bromine atoms in this compound significantly influence its polymerization mechanism. While aniline polymers often follow a three-dimensional growth mechanism, this compound can exhibit both two-dimensional and three-dimensional growth depending on the synthesis conditions. [] This difference likely arises from steric hindrance and electronic effects introduced by the bromine substituents.
Q3: Can this compound be used to synthesize light-emitting polymers?
A3: Yes, this compound can be used as a building block for light-emitting polymers. For instance, researchers have synthesized polyfluorene derivatives incorporating this compound that exhibit fluorescence with promising quantum yields. [] These findings highlight the potential of this compound in developing novel optoelectronic materials.
Q4: What are the potential applications of polyphenylenes containing this compound?
A4: Polyphenylenes incorporating this compound have shown potential in various applications:
- Electrochromic materials: Polyphenylenes with viologen side groups, derived from this compound, exhibit electrochromism, making them potentially useful in displays and smart windows. []
- Self-doped polymers: The electron-accepting nature of viologen units within these polyphenylenes allows for self-doping, enhancing their electrical conductivity. [] This property opens avenues for applications in organic electronics.
- Cross-linked polymers: The amine groups in this compound can be utilized for cross-linking reactions, leading to polymers with improved mechanical and thermal properties. [] This characteristic broadens their application potential in various fields.
Q5: What analytical methods are typically employed to characterize and quantify this compound?
A5: Common analytical techniques used for this compound characterization include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



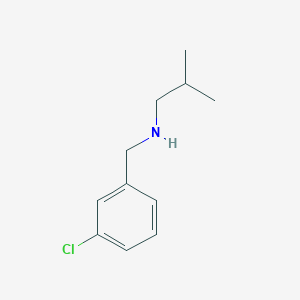
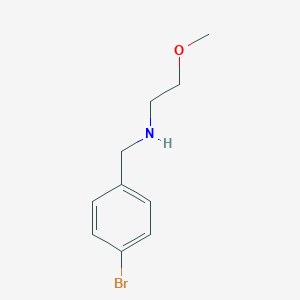


![N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B180999.png)
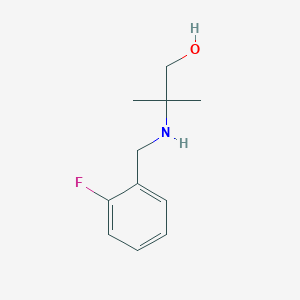
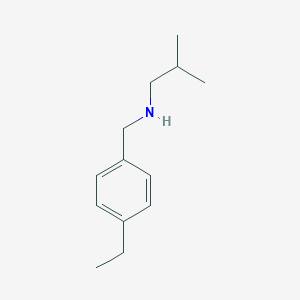
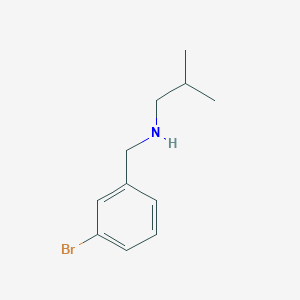
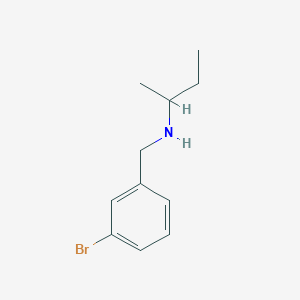
![2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B181009.png)
![4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B181010.png)
![1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B181011.png)
